![molecular formula C10H12ClFN4 B2361723 [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride CAS No. 2309554-70-7](/img/structure/B2361723.png)
[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which is further linked to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, which involves the cycloaddition reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole ring.
Attachment of the Methanamine Group: The methanamine group can be attached via reductive amination, where the triazole derivative reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or tetrahydrotriazoles.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of dihydrotriazoles or tetrahydrotriazoles.
Substitution: Introduction of various functional groups on the fluorophenyl ring.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Bioconjugation: It can be used to label biomolecules for imaging and diagnostic purposes.
Medicine:
Drug Development: The compound serves as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry:
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
作用机制
The mechanism of action of [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity. The methanamine group can form hydrogen bonds with target proteins, enhancing its interaction. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- [1-[(3-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride
- [1-[(4-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride
- [1-[(2-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride
Comparison:
- Structural Differences: The position and type of substituent on the phenyl ring (fluoro, chloro, etc.) can significantly affect the compound’s chemical properties and reactivity.
- Binding Affinity: The presence of different substituents can alter the binding affinity to molecular targets, influencing its biological activity.
- Reactivity: The type of substituent can affect the compound’s reactivity in various chemical reactions, such as oxidation and substitution.
属性
IUPAC Name |
[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4.ClH/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15;/h1-4,7H,5-6,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSZSPNKEMWFRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2361640.png)
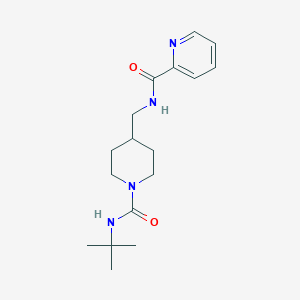
![N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2361643.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2361649.png)
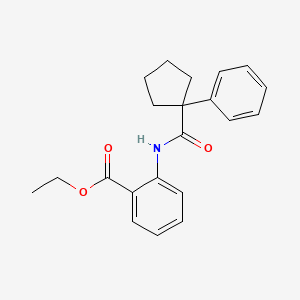
![methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate](/img/structure/B2361651.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-butylphenyl)amino)formamide](/img/structure/B2361652.png)
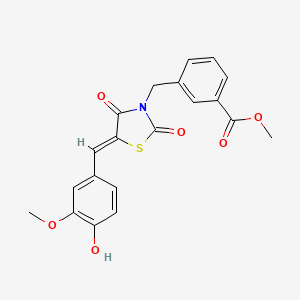
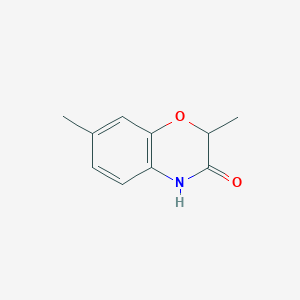
![4-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2361658.png)

![2-Chloro-N-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]propanamide](/img/structure/B2361661.png)
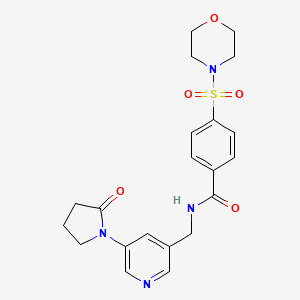
![methyl (5-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2361663.png)
